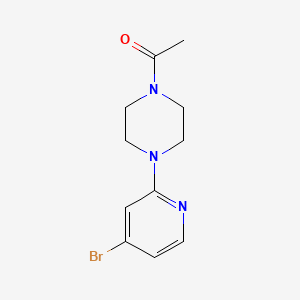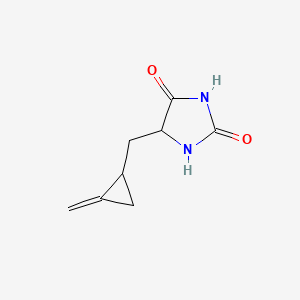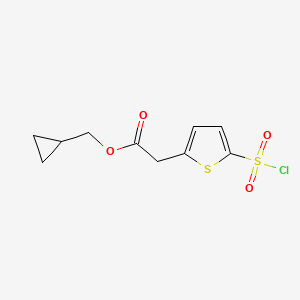![molecular formula C18H22N4O2 B12815403 Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide CAS No. 3691-86-9](/img/structure/B12815403.png)
Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H). This compound is a hydrazide derivative, which means it contains a hydrazide functional group (-CONHNH2) attached to the isonicotinic acid structure. It is known for its applications in medicinal chemistry, particularly in the treatment of tuberculosis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide typically involves the reaction of isonicotinic acid with hydrazine derivatives. The process can be summarized as follows:
Formation of Isonicotinic Acid Hydrazide: Isonicotinic acid reacts with hydrazine to form isonicotinic acid hydrazide.
Carbamoylation: The isonicotinic acid hydrazide is then reacted with alpha-methylphenethyl isocyanate to form the final compound.
The reaction conditions usually involve heating the reactants under reflux in a suitable solvent such as ethanol or methanol. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isonicotinic acid and hydrazine are reacted in industrial reactors.
Purification: The product is purified using crystallization or chromatography techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The compound can undergo substitution reactions where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide involves its interaction with bacterial enzymes. It is a prodrug that is activated by bacterial catalase-peroxidase enzyme, leading to the formation of reactive species that inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall . This inhibition disrupts cell wall synthesis, leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
Isoniazid: Another hydrazide derivative of isonicotinic acid, widely used as a first-line treatment for tuberculosis.
Iproniazid: A hydrazide derivative used as an antidepressant.
Nialamide: Another hydrazide derivative with antidepressant properties.
Uniqueness
Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide is unique due to its specific structure, which imparts distinct pharmacological properties. Its alpha-methylphenethyl group enhances its interaction with bacterial enzymes, making it a potent antimicrobial agent.
Propiedades
Número CAS |
3691-86-9 |
|---|---|
Fórmula molecular |
C18H22N4O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-(1-phenylpropan-2-yl)-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide |
InChI |
InChI=1S/C18H22N4O2/c1-14(13-15-5-3-2-4-6-15)21-17(23)9-12-20-22-18(24)16-7-10-19-11-8-16/h2-8,10-11,14,20H,9,12-13H2,1H3,(H,21,23)(H,22,24) |
Clave InChI |
FWCDNFDSSSIPPN-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)NC(=O)CCNNC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



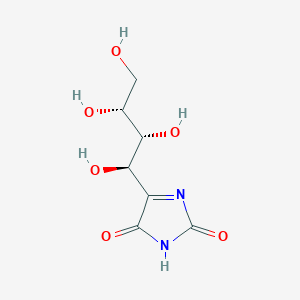

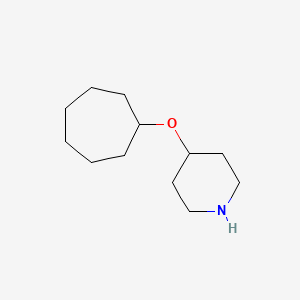
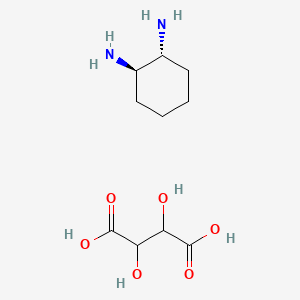
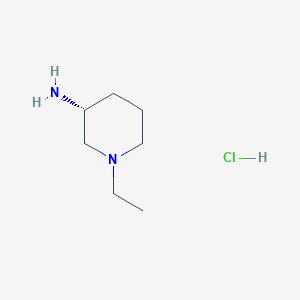
![N-(6,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide](/img/structure/B12815355.png)

